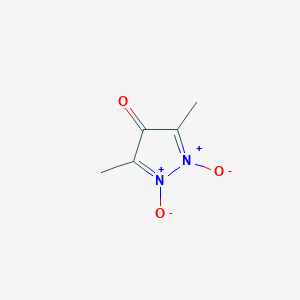
3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide typically involves the condensation of acetylacetone with hydrazine. The reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product . The general reaction can be represented as follows: [ \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but different reactivity and applications.
4-Hydroxy-3,5-dimethylpyrazole: Another similar compound with distinct chemical properties.
Uniqueness
3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
17952-97-5 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
3,5-dimethyl-1,2-dioxidopyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C5H6N2O3/c1-3-5(8)4(2)7(10)6(3)9/h1-2H3 |
Clave InChI |
OCHDUCZHIXXEOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+]([N+](=C(C1=O)C)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
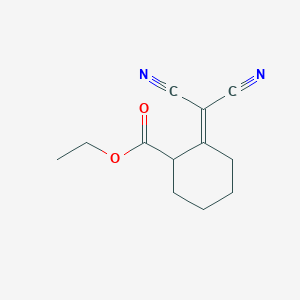
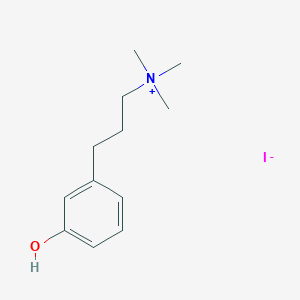
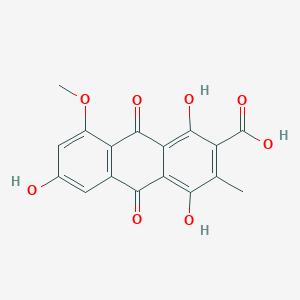
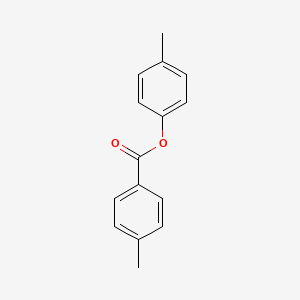
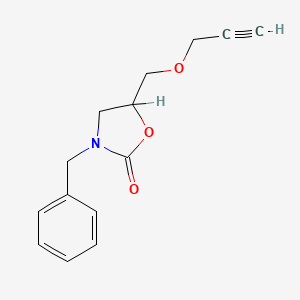

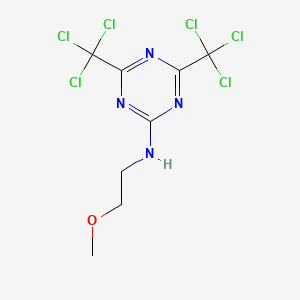
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
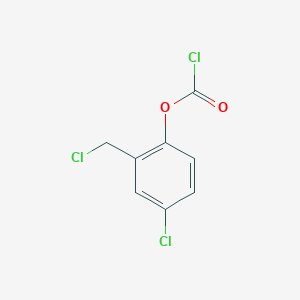
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
